molecular formula C7H16N2O2 B581230 2-Ethylamino-N-(2-methoxy-ethyl)-acetamide CAS No. 1250161-70-6

2-Ethylamino-N-(2-methoxy-ethyl)-acetamide

Katalognummer: B581230
CAS-Nummer: 1250161-70-6
Molekulargewicht: 160.217
InChI-Schlüssel: UKMOAWJUEOCKCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethylamino-N-(2-methoxy-ethyl)-acetamide is an organic compound with the molecular formula C8H18N2O2 It is a derivative of acetamide, characterized by the presence of an ethylamino group and a methoxyethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylamino-N-(2-methoxy-ethyl)-acetamide typically involves the reaction of ethylamine with 2-methoxyethyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{CH}_3\text{CH}_2\text{NH}_2 + \text{CH}_3\text{OCH}_2\text{CH}_2\text{COOCH}_3 \rightarrow \text{CH}_3\text{CH}_2\text{NHCH}_2\text{COCH}_2\text{OCH}_3 ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and purification techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethylamino-N-(2-methoxy-ethyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The ethylamino and methoxyethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Ethylamino-N-(2-methoxy-ethyl)-acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Ethylamino-N-(2-methoxy-ethyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Ethylamino)-N-(2-methoxyethyl)propanamide: A structurally similar compound with slight variations in the alkyl chain.

    Carbocyclic hydrazino inhibitors: Compounds with similar functional groups and potential biological activity.

Uniqueness

2-Ethylamino-N-(2-methoxy-ethyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.

Eigenschaften

CAS-Nummer

1250161-70-6

Molekularformel

C7H16N2O2

Molekulargewicht

160.217

IUPAC-Name

2-(ethylamino)-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C7H16N2O2/c1-3-8-6-7(10)9-4-5-11-2/h8H,3-6H2,1-2H3,(H,9,10)

InChI-Schlüssel

UKMOAWJUEOCKCT-UHFFFAOYSA-N

SMILES

CCNCC(=O)NCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.